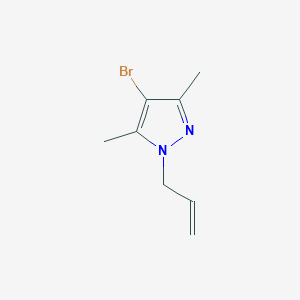

1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their structural framework is a key component in numerous pharmaceutical agents. The stability of the pyrazole ring and the possibility of functionalization at various positions make it an attractive building block for the synthesis of complex molecules with desired properties.

Overview of 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole within Substituted Pyrazole Chemistry

This compound is a member of the N-substituted pyrazole family, characterized by the presence of an allyl group at the N1 position of the pyrazole ring. Furthermore, it is a halogenated derivative, with a bromine atom at the C4 position, and is substituted with two methyl groups at the C3 and C5 positions. This combination of an alkenyl group and a halogen atom on the pyrazole core makes it a potentially valuable intermediate in organic synthesis. The allyl group can undergo various chemical transformations, while the bromo substituent serves as a versatile handle for cross-coupling reactions to introduce further molecular complexity.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-dimethyl-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFANQSEPSHPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649268 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-76-1 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Pathways

The primary route for the synthesis of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole involves the N-alkylation of the corresponding pyrazole (B372694) precursor, 4-bromo-3,5-dimethylpyrazole. This reaction is a common and effective method for introducing substituents onto the nitrogen atom of the pyrazole ring.

A general procedure for such an N-alkylation involves the reaction of 4-bromo-3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base and a suitable solvent. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the pyrazole nitrogen, forming a nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction with the allyl halide to yield the desired N-allyl product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

For instance, a related synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide was achieved by reacting 4-bromo-3,5-dimethylpyrazole with allyl isothiocyanate, highlighting the reactivity of the pyrazole nitrogen towards electrophilic reagents. nih.gov

Chemical Properties

The chemical properties of this compound are dictated by the interplay of its functional groups: the pyrazole ring, the allyl group, and the bromo substituent.

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.1 g/mol |

| CAS Number | 13369-76-1 |

The pyrazole ring itself is aromatic and relatively stable. The allyl group introduces reactivity associated with a carbon-carbon double bond, making it susceptible to addition reactions, oxidation, and polymerization. The bromine atom at the C4 position significantly influences the molecule's reactivity, making it a key site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse range of more complex pyrazole derivatives.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the allyl group and the two methyl groups. The allyl protons would appear as a characteristic set of multiplets in the vinyl region (typically 5-6 ppm) and a doublet for the methylene (B1212753) protons attached to the nitrogen (around 4.5-5.0 ppm). The two methyl groups at C3 and C5 would likely appear as sharp singlets in the aliphatic region (around 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the two methyl carbons, the carbons of the pyrazole ring (C3, C4, and C5), and the three carbons of the allyl group. The chemical shift of the C4 carbon would be significantly influenced by the attached bromine atom.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 215/217, due to the isotopic distribution of bromine). The fragmentation pattern would likely involve the loss of the allyl group, the bromine atom, and other characteristic fragments of the pyrazole ring, providing further confirmation of the structure. The fragmentation of related phthalazine-dione derivatives has been studied, showing characteristic pathways that could be analogous. raco.cat

Conclusion

1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole is a multifaceted molecule that sits (B43327) at the intersection of N-substituted, halogenated, and alkenyl-functionalized pyrazole (B372694) chemistry. Its synthesis, primarily through the N-alkylation of 4-bromo-3,5-dimethylpyrazole, is straightforward. The presence of both an allyl group and a bromine atom provides dual points of reactivity, making it a valuable synthetic intermediate for the construction of more elaborate pyrazole-based compounds. While detailed research findings specifically on this compound are limited, its structural features suggest significant potential for applications in various fields of chemical synthesis.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound, a substituted pyrazole, involves a series of strategic chemical transformations. These methodologies can be broadly categorized into the construction of the core pyrazole ring and its subsequent functionalization. This article delves into the primary synthetic strategies employed for preparing this specific compound and related pyrazole derivatives.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the 1-Allyl Group

The allyl group attached to the pyrazole (B372694) nitrogen provides a site for a variety of addition and rearrangement reactions, offering pathways to more complex molecular architectures.

Electrophilic Additions to the Alkenyl Moiety

The double bond of the allyl group in 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole is susceptible to electrophilic attack. libretexts.orgsavemyexams.comunacademy.com In these reactions, an electrophile is initially attacked by the electron-rich π-bond of the alkene. unacademy.com This leads to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity of such additions is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. savemyexams.com

For instance, the reaction with hydrogen halides (HX) would proceed via the formation of a secondary carbocation, with the halide ion then attacking this electrophilic center. libretexts.org Similarly, hydration reactions, typically catalyzed by acid, would lead to the formation of an alcohol. The general mechanism involves the protonation of the double bond to form a carbocation, followed by the attack of a water molecule and subsequent deprotonation.

Table 1: Potential Electrophilic Addition Reactions of the Allyl Group

| Reagent | Electrophile | Nucleophile | Expected Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 1-(2-bromopropyl)-4-bromo-3,5-dimethyl-1H-pyrazole |

| H₂O/H⁺ | H⁺ | H₂O | 1-(2-hydroxypropyl)-4-bromo-3,5-dimethyl-1H-pyrazole |

| Br₂ | Br⁺ (transient) | Br⁻ | 1-(2,3-dibromopropyl)-4-bromo-3,5-dimethyl-1H-pyrazole |

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

The allyl group can participate in cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct. libretexts.orglibretexts.org These reactions are a powerful tool for the construction of cyclic systems. For example, a [2+2] cycloaddition involves the combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org In the context of this compound, the allyl group could potentially react with another alkene under photochemical conditions to yield a cyclobutane-containing pyrazole derivative.

Another important class of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgamherst.edu In this reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. amherst.edu The allyl group of this compound can act as a dienophile, reacting with various dienes to afford complex heterocyclic structures. The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry. msu.edu

Pericyclic Reactions (e.g., Claisen Rearrangements of Allyloxy Derivatives)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduadichemistry.com A key example relevant to the pyrazole family is the Claisen rearrangement. slideshare.netwikipedia.orgorganic-chemistry.org While this compound itself does not undergo a classical Claisen rearrangement, its derivatives, specifically 4-allyloxypyrazoles, can. clockss.org This thermal rearrangement involves the nih.govnih.gov-sigmatropic shift of an allyl group from an oxygen atom to a carbon atom of the aromatic ring. slideshare.netwikipedia.orgorganic-chemistry.org

The synthesis of a 4-allyloxy derivative from this compound would first require the substitution of the C-4 bromine with a hydroxyl group, followed by O-allylation. The subsequent thermal Claisen rearrangement of this 4-allyloxy-1-allyl-3,5-dimethyl-1H-pyrazole would lead to the migration of the O-allyl group to the C-5 position of the pyrazole ring, if available, or undergo further rearrangement. Research has shown that the regioselective Claisen rearrangement of 4-allyloxypyrazoles occurs upon heating. clockss.org

Ring-Closing Metathesis (RCM) Reactions for Fused Systems

Ring-closing metathesis (RCM) is a powerful synthetic methodology for the formation of cyclic compounds from dienes, catalyzed by transition metal complexes, most notably those containing ruthenium. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This reaction has broad applications in the synthesis of a wide range of ring sizes, from five-membered to large macrocycles. wikipedia.orgmedwinpublishers.com

For this compound, RCM can be envisioned by introducing a second alkenyl group into the molecule. For instance, if the C-5 methyl group were replaced with an allyl group, an intramolecular RCM reaction could lead to the formation of a dihydropyrazolopyridine system. The success of such a reaction would depend on the choice of catalyst and reaction conditions. The driving force for the reaction is often the formation of a stable cyclic product and the release of a volatile small molecule, such as ethylene. organic-chemistry.org Studies on the RCM of N-allylpyrazoles and related allylamines have demonstrated the feasibility of this approach for constructing fused heterocyclic systems. nih.gov

Reactivity at the C-4 Bromine Substituent

The bromine atom at the C-4 position of the pyrazole ring is a key functional handle, enabling transformations through nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halopyrazoles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. clockss.orgbeilstein-journals.org Aromatic rings are typically electron-rich and thus not prone to nucleophilic attack. However, the presence of electron-withdrawing groups on the ring can activate it towards SNAr. nih.govbeilstein-journals.org In the case of this compound, the pyrazole ring itself is a heteroaromatic system, and its electronic properties influence the reactivity of the C-4 bromine.

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. youtube.com However, bromo-substituted pyrazoles are also known to undergo SNAr reactions, particularly with strong nucleophiles or under forcing conditions. osti.gov

The reaction of this compound with various nucleophiles such as amines, alkoxides, or thiols can lead to the corresponding 4-substituted pyrazole derivatives. The success of these reactions may require elevated temperatures or the use of a catalyst, such as a copper salt, which has been shown to facilitate nucleophilic substitution on halonitropyrazolecarboxylic acids. osti.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C-4

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R₂NH | 1-allyl-4-(dialkylamino)-3,5-dimethyl-1H-pyrazole |

| Alkoxide | NaOR | 1-allyl-4-alkoxy-3,5-dimethyl-1H-pyrazole |

| Thiolate | NaSR | 1-allyl-4-(alkylthio)-3,5-dimethyl-1H-pyrazole |

| Hydroxide | NaOH | 1-allyl-4-hydroxy-3,5-dimethyl-1H-pyrazole |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Direct Arylations)

The bromine atom at the C-4 position of the pyrazole ring makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions applicable to this substrate include the Suzuki, Sonogashira, and Heck reactions, which allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, at the C-4 position.

In a typical Suzuki coupling, the bromopyrazole would react with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. Similarly, Sonogashira coupling with a terminal alkyne is effectively catalyzed by a combination of a palladium complex and a copper(I) salt. These transformations are generally high-yielding and tolerate a wide range of functional groups, making them powerful tools for the diversification of the pyrazole core.

Research on related 4-bromopyrazole systems demonstrates that these couplings are highly efficient. While direct C-H arylation can sometimes compete, the C-Br bond is a more reactive site for traditional cross-coupling, allowing for selective functionalization.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrazoles

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Aryl-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or THF | 4-Alkynyl-pyrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 4-Alkenyl-pyrazole |

Halogen-Metal Exchange Reactions (e.g., Bromine-Lithium Exchange)

Halogen-metal exchange is a powerful and rapid method for converting the C-Br bond into a nucleophilic C-Li or C-Mg bond. Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in a fast bromine-lithium exchange. This process generates a highly reactive 4-lithiated pyrazole intermediate.

This intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce diverse functional groups at the C-4 position. This two-step sequence provides access to a range of 4-substituted pyrazoles that may be difficult to synthesize directly. The reaction is generally clean and high-yielding, provided that low temperatures are maintained to prevent side reactions.

Table 2: Functionalization via Bromine-Lithium Exchange

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product at C-4 |

| n-BuLi, THF, -78 °C | 4-Lithio-pyrazole | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| n-BuLi, THF, -78 °C | 4-Lithio-pyrazole | CO₂ (Carbon dioxide), then H⁺ | -COOH (Carboxylic acid) |

| n-BuLi, THF, -78 °C | 4-Lithio-pyrazole | I₂ (Iodine) | -I (Iodo) |

| n-BuLi, THF, -78 °C | 4-Lithio-pyrazole | (CH₃)₃SiCl (Chlorotrimethylsilane) | -Si(CH₃)₃ (Trimethylsilyl) |

| n-BuLi, THF, -78 °C | 4-Lithio-pyrazole | R₂C=O (Aldehyde/Ketone), then H⁺ | -C(OH)R₂ (Hydroxyalkyl) |

Reductive Debromination Strategies

Reductive debromination, or hydrodebromination, is the process of replacing the bromine atom with a hydrogen atom. This transformation can be crucial for synthesizing the corresponding des-bromo analogue or for selectively removing a bromine atom in the presence of other functionalities.

Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. The reaction often includes a base, such as sodium acetate (B1210297) or triethylamine, to neutralize the HBr byproduct. Another effective method is palladium-catalyzed hydrodebromination using a palladium source like palladium(II) acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand such as BINAP. nih.gov This approach has been successfully applied to the regioselective hydrodebromination of other bromo-N-heterocycles like dibromoindoles and represents a viable strategy for 4-bromopyrazoles. nih.gov Other reducing agents, such as zinc dust in acetic acid or tin-based hydrides, can also be employed, although catalytic methods are often preferred for their milder conditions and cleaner outcomes.

Reactivity of the Methyl Groups at C-3 and C-5

The methyl groups at the C-3 and C-5 positions are generally less reactive than the C-4 bromine. However, under specific conditions, they can undergo functionalization.

C-H Activation and Functionalization

Direct C-H activation of the methyl groups on a 3,5-dimethylpyrazole (B48361) core is challenging due to the high bond dissociation energy of sp³ C-H bonds compared to the C-H bonds on the aromatic ring or the allylic C-H bonds. Most transition-metal-catalyzed C-H functionalization studies on pyrazoles focus on the activation of the C-4 or C-5 positions of the heterocyclic ring itself. nih.gov

While direct, selective functionalization of these methyl groups is not widely reported, strong oxidizing agents can lead to the formation of carboxylic acids, though this often requires harsh conditions that may not be compatible with the allyl group or the C-Br bond. Functionalization typically requires the generation of a radical or a highly reactive organometallic intermediate. Research into ligands based on 3,5-dimethylpyrazole, such as tris(3,5-dimethylpyrazolyl)methane, shows the pyrazole unit's stability in complex organometallic reactions, but the methyl groups themselves remain unreactive spectators. acs.org

General Chemical Stability and Transformation Pathways

This compound is a chemically stable compound under standard laboratory conditions. The pyrazole ring is aromatic and robust, resistant to many common reagents. However, both the N-allyl group and the C-bromo substituent provide pathways for specific transformations.

The N-allyl group is susceptible to isomerization. Under the influence of transition metal catalysts (such as copper or palladium) or strong bases, the double bond can migrate from the terminal (α,β) to the internal (β,γ) position, forming the corresponding N-propenylpyrazole isomer. acs.orgthieme-connect.com Recent studies have demonstrated that photoexcited chiral copper complexes can catalyze the E→Z isomerization of N-allylic pyrazoles, highlighting the dynamic nature of the allyl substituent. acs.orgthieme-connect.com

Thermal Stability Considerations

The carbon-bromine bond at the 4-position of the pyrazole ring is another potential site of thermal cleavage. The strength of the C-Br bond is generally lower than that of C-H or C-C bonds, making it susceptible to homolytic cleavage at high temperatures. The thermal decomposition of nitropyrazoles, for instance, is often initiated by the cleavage of the C-NO2 bond. researchgate.netnih.govresearchgate.net A similar mechanism, involving the initial rupture of the C-Br bond, could be a plausible decomposition pathway for this compound.

The boiling point of the simpler 4-bromopyrazole is reported to be in the range of 250-260 °C, suggesting a reasonable degree of thermal stability for the brominated pyrazole core. chemicalbook.com The presence of the allyl and dimethyl groups on the target molecule would likely alter its volatility and decomposition profile. Studies on other substituted pyrazoles have shown that decomposition can occur at temperatures ranging from above 250 °C to over 300 °C, depending on the substituents. nih.govmdpi.com For instance, certain nitrogen-rich heterocyclic esters have been shown to be thermally stable up to 250 °C. mdpi.com

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| 4-Bromopyrazole | 93-96 | 250-260 | 243 (dec.) | chemicalbook.com |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | - | - | Decomposition peak at ~270 | nih.gov |

| 3,5-Dinitropyrazole | 169 | - | Onset at 321 (under pressure) | researchgate.net |

| Nitrogen-Rich Heterocyclic Esters | - | - | Stable up to 250 | mdpi.com |

Hydrolytic Stability of Related Derivatives (e.g., Carbothioamides)

The hydrolytic stability of this compound itself is expected to be high under neutral conditions, as the N-allyl and C-bromo linkages to the aromatic pyrazole ring are generally resistant to hydrolysis. However, the introduction of other functional groups, particularly at the N1 position, can significantly alter the molecule's susceptibility to hydrolysis.

A relevant class of related derivatives for considering hydrolytic stability are pyrazole-1-carbothioamides. These compounds, which feature a thiocarbamoyl group attached to the N1 position of the pyrazole ring, have been synthesized and characterized. eurjchem.com The synthesis of these derivatives is typically achieved by reacting a pyrazoline with a suitable isothiocyanate or by the cyclization of chalcones with thiosemicarbazide. eurjchem.com The stability of the resulting pyrazole-1-carbothioamide under the reaction and purification conditions suggests a reasonable degree of hydrolytic stability, at least under neutral or mildly acidic/basic conditions. However, under more forcing acidic or basic conditions, hydrolysis of the carbothioamide functionality to the corresponding amine and carbonyl sulfide (B99878) (or its subsequent products) could be anticipated.

| Compound Type | General Hydrolytic Stability | Notes | Reference |

|---|---|---|---|

| Pyrazole Ester Derivatives | Low (in basic buffer) | Rapidly hydrolyze in pH 8 buffer. | nih.govnih.gov |

| Pyrazole-1-carbothioamides | Moderate (inferred) | Stable under synthetic conditions. | eurjchem.com |

Photochemical Reactivity

The photochemical reactivity of this compound has not been specifically reported, but potential reaction pathways can be predicted based on the photochemistry of its constituent functional groups. Aromatic compounds, in general, exhibit rich photochemistry, including photosubstitution and photorearrangement reactions. rsc.orgyoutube.comyoutube.com The presence of the allyl and bromo substituents provides specific handles for photochemical transformations.

The carbon-bromine bond is known to be photolabile and can undergo homolytic cleavage upon irradiation with UV light to generate a pyrazolyl radical and a bromine radical. This process is a common initiation step in radical reactions. The resulting pyrazolyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

The allyl group can also participate in a range of photochemical reactions. Allyl-substituted aromatic compounds can undergo photo-induced [2+2] cycloadditions, both intramolecularly and intermolecularly. Furthermore, the presence of the allyl group could potentially lead to photo-initiated allylic rearrangements or migrations. The combination of a photolabile C-Br bond and a reactive allyl group within the same molecule suggests that this compound could exhibit complex and interesting photochemical behavior, potentially leading to the formation of novel heterocyclic structures. For example, photo-induced intramolecular cyclization between the allyl group and the pyrazole ring, possibly following C-Br bond cleavage, could be a plausible reaction pathway.

The photochemical reaction between hydrogen and bromine is a classic example of a photo-initiated chain reaction, highlighting the reactivity of bromine under photochemical conditions. youtube.comyoutube.com While the system is different, it underscores the potential for the bromine atom in this compound to be the primary site of photochemical activation.

Theoretical and Computational Chemistry

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a novel compound like 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole, these calculations would provide invaluable insights into its electronic nature and reactivity.

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap often suggests higher reactivity. For instance, in studies of other substituted pyrazoles, a small HOMO-LUMO gap has been correlated with increased chemical reactivity. nih.gov However, no specific HOMO-LUMO energy values have been calculated for this compound.

Table 1: Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Total Energy (Hartree) | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Molecular Orbital (MO) theory would provide a detailed picture of the bonding within this compound. nih.gov It would describe how the atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule. This analysis would clarify the nature of the covalent bonds, including the pyrazole (B372694) ring, the allyl group, and the carbon-bromine bond. Such an analysis has been performed on other pyrazole derivatives to understand their bonding characteristics, but not on the specific compound . researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic properties. nih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This would help in assigning the characteristic vibrational modes of the allyl group, the pyrazole ring, and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the assignment of NMR spectra. For related pyrazole compounds, DFT calculations have been successfully used to predict and interpret NMR data. doi.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (allyl CH) | Data not available |

| ¹H (allyl CH₂) | Data not available |

| ¹H (methyl) | Data not available |

| ¹³C (pyrazole ring) | Data not available |

| ¹³C (allyl group) | Data not available |

| ¹³C (methyl groups) | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Theoretical calculations are a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its potential reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. While the synthesis of various pyrazole derivatives has been studied computationally, no such analysis is available for this specific compound. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a way to study the dynamic behavior and conformational preferences of molecules.

The presence of the allyl group introduces a degree of flexibility to the this compound molecule. Conformational analysis would identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules. Studies on other flexible molecules have demonstrated the power of computational methods in exploring their conformational landscapes. researchgate.netnih.gov However, a specific conformational analysis for this compound has not been reported.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of pyrazole derivatives is largely dictated by the nature and arrangement of intermolecular interactions. In the case of this compound, the substitution at the N1 position with an allyl group is a critical structural feature. Unlike 1H-pyrazoles, which can act as both hydrogen bond donors (via the N-H group) and acceptors (via the sp²-hybridized N2 atom), this N-allylated derivative lacks the acidic proton necessary for forming the classic N-H···N hydrogen bonds. nih.govresearchgate.net This prevents the formation of the common hydrogen-bonded dimers, trimers, or catemers (infinite chains) that are characteristic of many 1H-pyrazole crystal structures. nih.govresearchgate.netmdpi.com

However, the absence of this primary interaction motif gives rise to a variety of other, weaker non-covalent forces that govern its supramolecular structure. The analysis of crystal structures of similar compounds, such as bromophenyl- and dimethyl-pyrazoles, reveals the importance of other interactions. nih.govnih.gov For this compound, the following interactions are theoretically significant:

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases, such as the N2 nitrogen atom of an adjacent molecule.

π–π Stacking: The aromatic pyrazole ring can participate in π–π stacking interactions. In the crystal structure of a related compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, aromatic π–π interactions with an inter-centroid distance of 3.8369 Å are observed, linking the molecules. nih.gov

Weak Hydrogen Bonds: C-H···N and C-H···π interactions are also expected to play a role. The hydrogen atoms of the methyl and allyl groups can form weak hydrogen bonds with the N2 atom or the π-electron cloud of the pyrazole ring of a neighboring molecule. nih.gov

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C4-Br | N2 atom of adjacent molecule | Potentially directs crystal packing |

| π–π Stacking | Pyrazole Ring π-system | Pyrazole Ring π-system | Contributes to crystal cohesion |

| C-H···N Hydrogen Bond | Methyl/Allyl C-H | N2 atom of adjacent molecule | Stabilizes the supramolecular assembly |

| C-H···π Hydrogen Bond | Methyl/Allyl C-H | Pyrazole Ring π-system | Further stabilizes packing |

Density Functional Theory (DFT) Applications to Pyrazole Derivatives

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the structural and electronic properties of pyrazole derivatives. eurasianjournals.com By employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can accurately predict molecular geometries, vibrational frequencies, and a host of quantum chemical parameters. researchgate.netaip.org

A key area of DFT application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are fundamental descriptors of molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A small energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net

Key DFT Applications:

Molecular Geometry Optimization: Predicting bond lengths, bond angles, and dihedral angles in the ground state. aip.org

FMO Analysis: Calculating HOMO-LUMO energies and their distribution to understand electronic transitions and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.netresearchgate.net NBO analysis reveals significant orbital overlaps and intramolecular charge transfer, which can indicate enhanced non-linear optical (NLO) activity. researchgate.net

Spectroscopic Data Comparison: Theoretical spectroscopic data (NMR, FTIR, UV-vis) calculated via DFT can be compared with experimental results to confirm molecular structures. researchgate.net

The following table presents data for representative pyrazole derivatives, illustrating how substituents affect the HOMO-LUMO energy gap as calculated by DFT.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyrazole Derivatives using DFT

| Compound | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phenyl tagged pyrazole-benzoxadiazole (4c) | B3LYP/6-31G | -8.51 | -4.43 | 4.08 | researchgate.net |

| 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPMHP-I) | B3LYP/6-311++G(d,p) | -6.01 | -2.31 | 3.70 | researchgate.net |

| 4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CFHMP-II) | B3LYP/6-311++G(d,p) | -6.11 | -2.52 | 3.59 | researchgate.net |

Computational Predictions of Chemical Reactivity and Selectivity

Computational chemistry provides powerful predictive insights into the chemical reactivity and selectivity of molecules like this compound. DFT calculations are central to these predictions, primarily through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals. eurasianjournals.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. aip.orgresearchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and represent the most suitable sites for electrophilic attack. In pyrazoles, the region around the pyridine-like N2 nitrogen atom is typically the most negative, indicating its role as a primary nucleophilic and hydrogen-bond accepting site. aip.orgresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO and LUMO provides crucial information about reaction selectivity.

HOMO: The region of the molecule where the HOMO is located represents the site of the most loosely held electrons. This area is most likely to donate electrons, making it the center for electrophilic attack. researchgate.net

LUMO: Conversely, the region where the LUMO is located is the most electron-deficient and is the most likely site to accept electrons, indicating the center for nucleophilic attack. researchgate.net

Computational methods are also employed to predict the regioselectivity of reactions. For instance, theoretical models can determine the most likely position for electrophilic aromatic substitution on the pyrazole ring by calculating the energies of the possible intermediates. mdpi.com This allows for an a priori assessment of reaction outcomes, guiding synthetic efforts.

Table 3: Computational Parameters and Their Role in Predicting Reactivity

| Computational Parameter | Information Provided | Predicted Property |

| HOMO Energy & Distribution | Energy of the outermost electrons; location of electron density | Site for electrophilic attack; ionization potential |

| LUMO Energy & Distribution | Energy of the lowest unoccupied orbital; location of electron deficiency | Site for nucleophilic attack; electron affinity |

| HOMO-LUMO Gap (ΔE) | Energy required for electronic excitation | Chemical reactivity, kinetic stability |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution on the molecular surface | Nucleophilic and electrophilic reactive sites |

Applications in Advanced Chemical Sciences

Role in Materials Science

The versatility of the pyrazole (B372694) scaffold allows for its incorporation into a range of advanced materials. The specific substituents on 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole suggest its potential utility in organic electronics, polymer chemistry, and the creation of luminescent substances.

While specific research on this compound in organic electronics is not extensively documented, the broader class of pyrazole derivatives has been recognized for its potential in this field. Pyrazole-containing compounds are known to exhibit semiconductor properties, which are fundamental to the functioning of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aromatic nature of the pyrazole ring provides a scaffold for π-conjugated systems, which are essential for charge transport. The electronic properties of pyrazole derivatives can be fine-tuned through the introduction of various substituents, making them attractive candidates for the design of new organic semiconductor materials.

The presence of a bromine atom at the 4-position of the pyrazole ring in this compound can significantly influence its electronic characteristics through the halogen's electron-withdrawing inductive effect and its participation in halogen bonding. These features could be exploited in the design of materials with specific charge-transport properties. Further research into the solid-state packing and electronic structure of this compound and its derivatives is warranted to fully explore its potential as an organic semiconductor.

In the field of polymer chemistry, pyrazole derivatives have emerged as versatile building blocks, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While this compound itself is not a RAFT agent, its structural motif is central to a class of highly effective RAFT agents. Specifically, 4-halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates have been identified as versatile RAFT agents that provide excellent control over the radical polymerization of a wide range of monomers.

The introduction of an electron-withdrawing substituent, such as a halogen, at the 4-position of the pyrazole ring enhances the activity of these RAFT agents. This enhancement is particularly notable in the polymerization of monomers like methyl methacrylate, where it leads to polymers with well-predicted molar masses and low dispersity. The pyrazole-based dithiocarbamates are effective for both more activated monomers (MAMs) and less activated monomers (LAMs), showcasing their broad applicability. This versatility allows for the synthesis of well-defined block copolymers. The core structure of this compound is therefore a key component in the design of these advanced polymerization mediators.

Table 1: Comparison of RAFT Polymerization Control with Pyrazole-Based Agents

| Monomer | RAFT Agent Type | Molar Mass Control | Dispersity (Đ) |

|---|---|---|---|

| Methyl Methacrylate | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate | Good | As low as 1.3 |

| Styrene | 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Good | < 1.1 |

| Vinyl Acetate (B1210297) | 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Moderate | < 1.3 |

Pyrazole derivatives have garnered significant attention for their luminescent and fluorescent properties. While the pyrazole ring itself is not inherently fluorescent, appropriate substitution can lead to compounds with significant emissive properties. mocedes.org The photophysical characteristics of these molecules are highly dependent on the nature of their substituents and the surrounding solvent environment. mocedes.orgacs.org

The development of fluorescent pyrazole derivatives has led to their use as chemosensors for the detection of various metal ions. rsc.orgpjoes.com For instance, certain pyrazole-based sensors exhibit a "turn-on" fluorescence response in the presence of specific cations like Zn²⁺ and Cd²⁺. rsc.org Furthermore, the incorporation of pyrazole derivatives into metal complexes can result in luminescent materials. For example, some cadmium and cobalt complexes containing a 3-methyl-1H-pyrazole-4-carboxylic acid ligand have been shown to exhibit green fluorescence in the solid state. rsc.org

The specific contribution of the allyl, bromo, and dimethyl substituents of this compound to its potential luminescence is an area for further investigation. The presence of the heavy bromine atom could potentially lead to interesting photophysical phenomena such as phosphorescence due to enhanced intersystem crossing.

Coordination Chemistry and Ligand Design

The pyrazole moiety is a cornerstone in coordination chemistry due to its ability to coordinate with a vast array of metal ions through its sp²-hybridized nitrogen atom. The versatility of pyrazole-based ligands allows for the construction of metal complexes with diverse geometries and nuclearities.

Pyrazole and its derivatives can act as ligands in several ways. As a neutral molecule, pyrazole typically coordinates to a metal center as a monodentate ligand through its pyridinic nitrogen atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes.

The substituents on the pyrazole ring play a crucial role in determining the steric and electronic properties of the ligand, which in turn influences the structure and stability of the resulting metal complexes. The 3,5-dimethyl substitution pattern, as seen in this compound, can provide steric bulk around the coordinating nitrogen atoms, affecting the coordination geometry. The allyl group at the N1 position offers a potential secondary coordination or reaction site, adding to the ligand's versatility.

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods, including the direct reaction of the pyrazole derivative with a metal salt. The choice of solvent and reaction conditions is critical in directing the outcome of the coordination reaction.

The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed. X-ray crystallography provides definitive structural information in the solid state. For instance, the synthesis of molybdenum complexes with 3,5-dimethylpyrazole (B48361) has been reported, and their structures have been characterized using these techniques. rsc.org Similarly, various transition metal complexes with other pyrazole derivatives have been synthesized and their spectroscopic and magnetic properties thoroughly investigated. cymitquimica.comresearchgate.netnih.gov

Table 2: Common Spectroscopic Techniques for Characterizing Pyrazole-Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Ligand coordination, presence of functional groups |

| Nuclear Magnetic Resonance (NMR) | Solution structure of diamagnetic complexes |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| X-ray Crystallography | Solid-state structure and bonding parameters |

Catalytic Applications of Pyrazole-Based Ligands (e.g., in Homogeneous Catalysis)

While direct catalytic applications of this compound are not extensively documented in publicly available scientific literature, the inherent structural features of the molecule suggest its potential as a precursor for sophisticated catalytic ligands. Pyrazole derivatives are widely recognized for their ability to coordinate with a variety of metal centers, forming stable complexes that can catalyze a broad spectrum of organic transformations in homogeneous catalysis.

The nitrogen atoms of the pyrazole ring are excellent donors, and the substituents at the 1, 3, and 5 positions can be strategically modified to fine-tune the steric and electronic properties of the resulting metal complex. The allyl group at the N1 position of this compound offers a reactive handle for further functionalization or for anchoring the ligand to a support. The bromo substituent at the C4 position can be exploited through cross-coupling reactions to introduce other functional groups, which can either modulate the ligand's properties or participate directly in catalytic cycles.

Although specific research detailing the synthesis of ligands from this compound and their subsequent use in catalysis is not readily found, the broader field of pyrazole-based ligands provides a clear precedent for its potential. For instance, pyrazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The design of new ligands is a continuous effort in catalysis, and the unique substitution pattern of this compound makes it a candidate for the development of novel catalytic systems.

Synthetic Reagents and Building Blocks

The utility of a chemical compound in organic synthesis is often determined by the number and type of reactive sites it possesses. This compound is a richly functionalized molecule that can serve as a versatile building block for the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems (e.g., Pyrazole-Thiazoline Hybrids)

The synthesis of hybrid molecules, which contain two or more distinct pharmacophoric units, is a powerful strategy in drug discovery. Pyrazole-thiazoline hybrids, for example, are known to exhibit a range of biological activities. While direct synthesis of pyrazole-thiazoline hybrids from this compound is not explicitly described in the available literature, the structural motifs of the compound suggest a plausible synthetic route.

A general approach to thiazoline (B8809763) synthesis involves the reaction of a thioamide with an α-haloketone. The 4-bromo-3,5-dimethyl-1H-pyrazole core could potentially be elaborated to incorporate a thioamide functionality. For instance, the bromo group could be transformed into a functional group that can then be converted to a thioamide. Alternatively, the allyl group could be functionalized to participate in a cyclization reaction that forms the thiazoline ring. Although speculative without direct experimental evidence, the chemical reactivity of the functional groups present in this compound makes it a viable starting material for the synthesis of such complex heterocyclic systems.

Utility in Multistep Organic Synthesis

In the context of multistep organic synthesis, this compound offers multiple points for chemical modification, allowing for the sequential introduction of different molecular fragments.

The bromo atom at the 4-position is a key feature, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring.

Heck Reaction: Coupling with alkenes would lead to the formation of substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes would introduce alkynyl groups.

Buchwald-Hartwig Amination: This would enable the formation of a carbon-nitrogen bond, introducing an amino group at the 4-position.

The allyl group at the N1 position is also a versatile functional handle. It can undergo a variety of transformations, including:

Ozonolysis: Cleavage of the double bond to form an aldehyde, which can then be used in subsequent reactions.

Hydroboration-Oxidation: Conversion of the double bond to an alcohol.

Metathesis Reactions: To form new carbon-carbon double bonds.

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules. A synthetic chemist could, for example, first perform a Suzuki coupling at the 4-position to introduce a desired aryl group, and then modify the allyl group to build another part of the molecule. This strategic flexibility makes this compound a valuable intermediate in the synthesis of new materials, pharmaceuticals, and agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. acs.org Future research should focus on creating novel and sustainable routes to this compound that improve upon traditional methods, which may involve hazardous reagents and generate significant waste.

Key areas for exploration include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A potential one-pot synthesis could involve the reaction of a suitable diketone with hydrazine, followed by in-situ bromination and allylation.

Microwave-Assisted and Ultrasonic Synthesis: The use of microwave irradiation and sonication can often accelerate reaction rates, improve yields, and lead to cleaner reactions. researchgate.netnih.gov Investigating these techniques for the synthesis of the target molecule could lead to more energy-efficient processes.

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would significantly enhance the sustainability of the synthesis. researchgate.net Furthermore, the exploration of reusable solid acid catalysts or biocatalysts could replace corrosive and hazardous reagents.

Table 1: Comparison of Potential Synthetic Routes

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, less waste. | Optimization of reaction conditions for sequential reactions. |

| Microwave-Assisted | Rapid heating, increased reaction rates, higher yields. | Investigating the effect of microwave power and temperature. |

| Ultrasonic Synthesis | Enhanced mass transfer, improved reaction efficiency. | Studying the impact of frequency and power on the reaction. |

Advanced Mechanistic Studies on the Interplay of Allyl and Bromo Reactivity

The allyl and bromo functional groups on the pyrazole (B372694) ring are poised for a variety of chemical transformations. A deep understanding of the interplay between these two reactive sites is crucial for controlling reaction outcomes and designing novel synthetic applications.

Future mechanistic studies could involve:

Competitive Reaction Studies: Investigating reactions where both the allyl and bromo groups can potentially react will reveal the inherent selectivity of the molecule. For example, studying its behavior in the presence of various nucleophiles and electrophiles under different conditions.

Theoretical Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and transition states of potential reactions. researchgate.netaip.org This can help predict the most likely reaction pathways and explain experimental observations.

Isotopic Labeling Studies: Using isotopically labeled starting materials can help trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design of New Catalytic Systems Incorporating the Compound as a Ligand or Reactant

Pyrazole derivatives are well-known for their ability to act as ligands in transition metal catalysis. rsc.orgnih.govacs.org The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers, and the allyl and bromo groups offer further points for modification or direct participation in catalytic cycles.

Future research in this area could focus on:

Synthesis of Novel Metal Complexes: The compound can be used as a ligand to synthesize new complexes with various transition metals. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents.

Applications in Cross-Coupling Reactions: The bromo group at the 4-position makes this compound an ideal substrate for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups.

Polymerization Catalysis: The allyl group could be exploited in polymerization reactions, either as a polymerizable monomer or as part of a ligand that influences the catalytic activity in olefin polymerization.

Exploration of Unique Material Science Applications Driven by its Molecular Architecture

The unique molecular architecture of this compound suggests its potential use in the development of novel materials with interesting properties. mdpi.com The presence of a halogen atom, a conjugated system, and a polymerizable group are all features that can be exploited in materials science.

Potential applications to be explored include:

Liquid Crystals: The rigid pyrazole core, combined with the flexible allyl chain, could be a building block for new liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for use in OLEDs. nih.gov The electronic properties of the target molecule could be tuned through chemical modification to create materials with specific emission characteristics.

Functional Polymers: The allyl group allows for the incorporation of this molecule into polymer chains, leading to functional materials with tailored properties such as flame retardancy (due to the bromine atom) or as platforms for further chemical modification.

Table 2: Potential Material Science Applications

| Application Area | Key Molecular Feature | Desired Property |

|---|---|---|

| Liquid Crystals | Rigid core with flexible side chain | Mesophase formation |

| OLEDs | Conjugated pyrazole system | Tunable emission spectra |

Synergistic Computational and Experimental Investigations to Predict and Validate Chemical Behavior

A combined approach that leverages both computational and experimental techniques will be essential for efficiently exploring the chemical landscape of this compound. researchgate.netnih.gov

Future synergistic studies should include:

Predictive Modeling: Using computational tools to predict properties such as reactivity, spectral data, and potential biological activity before undertaking extensive experimental work. eurasianjournals.com

Validation of Theoretical Models: Experimental results from synthesis, spectroscopy, and reactivity studies should be used to validate and refine the computational models, leading to a more accurate predictive capability.

High-Throughput Screening: Combining automated synthesis and screening with computational predictions could rapidly identify promising applications for this molecule and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole?

The compound is typically synthesized via 1,3-dipolar cycloaddition of alkenyl bromides with diazo compounds, yielding pyrazole derivatives with bromo substituents. For example, Sha et al. () reported the synthesis of 4-bromo-pyrazoles using alkenyl bromides, with yields dependent on reaction time and solvent optimization. Alternative methods include refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization (). Characterization involves NMR, IR, and melting point analysis to confirm purity and structure.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions and allyl group integration ().

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) ().

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21 space group with β = 97.049°) ().

- Elemental analysis : Validates molecular formula (e.g., C₁₂H₁₄N₂ for a related pyrazole) ().

Q. What biological activities are associated with brominated pyrazole derivatives?

Brominated pyrazoles exhibit antiviral (e.g., anti-HCV) and anticancer activities. For instance, 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives synthesized via microwave-assisted methods showed dose-dependent cytotoxicity in cancer cell lines ( ). The bromo group enhances electrophilicity, facilitating interactions with biological targets like enzymes or DNA ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

Contradictions often arise from isomeric byproducts or overlapping NMR signals. Strategies include:

- Multi-dimensional NMR (e.g., COSY, HSQC) : Distinguishes between allyl and methyl group couplings ().

- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation (e.g., bond lengths and angles in 4-benzyl-3,5-dimethyl-1H-pyrazole) ().

- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical molecular formulas ().

Q. What experimental design considerations optimize the synthesis of 4-bromo-pyrazoles?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cycloaddition efficiency ().

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to <1 hour) and improves yields ().

- Temperature control : Reflux conditions (e.g., 80–100°C) minimize side reactions ().

- Purification : Column chromatography or recrystallization (water-ethanol) removes isomeric byproducts ().

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

The C-Br bond serves as a site for Suzuki-Miyaura or Ullmann coupling, enabling functionalization. For example:

- Palladium catalysis : Coupling with aryl boronic acids introduces aromatic groups ().

- Steric effects : The 3,5-dimethyl groups may hinder reactivity, requiring bulky ligands (e.g., XPhos) to enhance efficiency ().

- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to optimize catalyst loading ().

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

Q. How can crystallographic data guide the design of pyrazole-based inhibitors?

Crystal structures reveal:

- Hydrogen-bonding motifs : Critical for target binding (e.g., interactions with kinase active sites) ().

- Conformational flexibility : Allyl groups adopt varied orientations, impacting steric hindrance ().

- Halogen bonding : The bromo group engages with electron-rich residues (e.g., histidine) in proteins ().

Data Interpretation and Methodological Challenges

Q. How to address discrepancies between computational and experimental vibrational spectra?

Q. What advanced techniques quantify trace impurities in pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.